molecular formula C17H33N3O B5124316 N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide

N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide

Cat. No. B5124316
M. Wt: 295.5 g/mol
InChI Key: ANJKSIMCWKBGFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide, also known as A-836,339, is a synthetic compound that belongs to the class of piperidine carboxamides. It is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is mainly expressed in the immune system and peripheral tissues. The CB2 receptor has been implicated in various physiological and pathological processes, including inflammation, pain, and cancer. The discovery of CB2-selective agonists like A-836,339 has opened up new avenues for drug development and research in the field of cannabinoid pharmacology.

Mechanism of Action

N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide acts as a selective agonist of the CB2 receptor, which is a G protein-coupled receptor (GPCR) that is mainly expressed in immune cells and peripheral tissues. Upon binding to the CB2 receptor, N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide activates downstream signaling pathways that modulate various physiological processes such as inflammation, pain, and immune function. The CB2 receptor is also involved in the regulation of apoptosis, cell proliferation, and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide are mainly mediated by its interaction with the CB2 receptor. Some of the effects of N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide are:
1. Anti-inflammatory: N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide reduces the production of pro-inflammatory cytokines and chemokines by immune cells, leading to a decrease in inflammation.
2. Analgesic: N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide reduces pain by modulating the activity of nociceptive (pain-sensing) neurons in the spinal cord and brain.
3. Immunomodulatory: N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide modulates the activity of immune cells such as T cells, B cells, and macrophages, leading to changes in immune function.

Advantages and Limitations for Lab Experiments

N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide has several advantages and limitations for lab experiments. Some of these are:
Advantages:
1. Selectivity: N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide is a selective agonist of the CB2 receptor, which allows for the specific activation of this receptor without affecting other receptors.
2. Potency: N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide is a potent agonist of the CB2 receptor, which allows for the use of lower concentrations of the compound in experiments.
3. Stability: N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide is a stable compound that can be stored for extended periods without degradation.
Limitations:
1. Solubility: N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide has limited solubility in aqueous solutions, which can make it challenging to administer in some experiments.
2. Toxicity: N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide has been shown to have some toxicity in animal studies, which can limit its use in certain experiments.
3. Cost: N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide is a synthetic compound that can be expensive to produce, which can limit its availability for some experiments.

Future Directions

There are several possible future directions for research on N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide. Some of these are:
1. Drug Development: N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide has shown promising results in preclinical studies for various therapeutic indications. Further research is needed to develop this compound into a safe and effective drug for human use.
2. Mechanistic Studies: The exact mechanisms by which N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide exerts its effects on the CB2 receptor and other molecular targets are not fully understood. Further research is needed to elucidate these mechanisms.
3. Combination Therapy: N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide may have synergistic effects when combined with other drugs or therapies. Further research is needed to explore the potential of N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide in combination therapy.
4. Clinical Trials: N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide has not yet been tested in clinical trials for any therapeutic indication. Further research is needed to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide involves several steps, starting from the condensation of 1,4-diaminopiperidine with isobutyryl chloride to form the corresponding N-isobutyryl derivative. This intermediate is then reacted with isopropylmagnesium chloride to give N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide as the final product. The overall yield of this synthesis is around 20-30%, and the purity of the compound can be improved by recrystallization or chromatography.

Scientific Research Applications

N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide has been extensively studied in various preclinical and clinical settings for its potential therapeutic applications. Some of the scientific research applications of N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide are:
1. Inflammation and Pain: N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide has been shown to have anti-inflammatory and analgesic effects in various animal models of acute and chronic pain. It acts by activating the CB2 receptor, which modulates the release of pro-inflammatory cytokines and chemokines.
2. Cancer: N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide has been investigated for its potential anti-tumor effects in various cancer cell lines and animal models. It has been shown to induce apoptosis (programmed cell death) and inhibit the growth and metastasis of cancer cells.
3. Neurodegenerative Diseases: N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide has been studied for its neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It acts by reducing neuroinflammation and oxidative stress, which are known to contribute to the progression of these diseases.

properties

IUPAC Name

N-propan-2-yl-1-(1-propan-2-ylpiperidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N3O/c1-13(2)18-17(21)15-5-9-20(10-6-15)16-7-11-19(12-8-16)14(3)4/h13-16H,5-12H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJKSIMCWKBGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1CCN(CC1)C2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1'-diisopropyl-1,4'-bipiperidine-4-carboxamide

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